{2-Methoxy-5-[(methylsulfanyl)methyl]phenyl}boronic acid
Description
Properties
IUPAC Name |
[2-methoxy-5-(methylsulfanylmethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3S/c1-13-9-4-3-7(6-14-2)5-8(9)10(11)12/h3-5,11-12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIGKHKCFPRYKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CSC)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Methoxy-5-[(methylsulfanyl)methyl]phenyl}boronic acid typically involves the reaction of 2-methoxy-5-[(methylsulfanyl)methyl]phenyl with boronic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
{2-Methoxy-5-[(methylsulfanyl)methyl]phenyl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms .
Scientific Research Applications
{2-Methoxy-5-[(methylsulfanyl)methyl]phenyl}boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of {2-Methoxy-5-[(methylsulfanyl)methyl]phenyl}boronic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Enzyme Inhibition
- This suggests that methoxyalkyl substituents enhance HDAC binding, a feature absent in the target compound .
- β-Lactamase Inhibition : Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) showed improved β-lactamase inhibition (Ki < 0.1 µM) compared to phenyl-substituted analogues. The methylsulfanylmethyl group in the target compound may offer similar steric flexibility but lacks the triazole's hydrogen-bonding capacity .
Antimicrobial Potential
- Methylthio vs. Halogen Substituents : Compounds with methylthio groups (e.g., [6-Methoxy-5-(methylthio)pyridin-3-yl]boronic acid) exhibit enhanced membrane permeability due to sulfur's lipophilicity, a trait shared with the target compound. In contrast, halogenated derivatives (e.g., 3-Bromo-5-fluoro-2-methoxyphenylboronic acid) are more reactive but less selective .
Biological Activity
{2-Methoxy-5-[(methylsulfanyl)methyl]phenyl}boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is particularly interesting due to its ability to interact with various biological targets, leading to applications in medicinal chemistry, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound features a boronic acid functional group, which allows it to form reversible covalent bonds with diols, making it valuable in drug design. The presence of the methoxy and methylsulfanyl groups enhances its solubility and biological activity, facilitating interactions with enzymes and receptors in biological systems.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. This binding can modulate enzyme activity, leading to various biological effects. Notably, boronic acids are known to inhibit proteases by forming covalent bonds with serine and threonine residues, which is significant for therapeutic applications against diseases like cancer and infections.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Key findings include:
- Cell Viability Assays : In vitro assays using MTT and other viability tests indicated that the compound significantly reduces cell proliferation in breast and prostate cancer cell lines. For instance, a study showed a reduction in viability by over 50% at micromolar concentrations.
- Mechanistic Insights : The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in tumor cells. This mechanism highlights its potential as an anticancer agent.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Bacterial Inhibition : Studies reported that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods, revealing potent activity against several strains.
Data Table: Biological Activity Summary
| Activity Type | Target/Organism | Effect | Concentration (μM) | Reference |
|---|---|---|---|---|
| Anticancer | Breast Cancer Cell Lines | 50% Viability Reduction | 10 | |
| Anticancer | Prostate Cancer Cell Lines | 50% Viability Reduction | 10 | |
| Antimicrobial | E. coli | Inhibition | 5 | |
| Antimicrobial | Staphylococcus aureus | Inhibition | 3 |
Case Studies
- Study on Anticancer Activity : A recent investigation into the effects of this compound on prostate cancer cells demonstrated a significant reduction in cell viability alongside increased apoptosis markers, suggesting its potential as a therapeutic agent.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound revealed effective inhibition against common bacterial strains, indicating its potential for development into an antibiotic treatment.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing {2-Methoxy-5-[(methylsulfanyl)methyl]phenyl}boronic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves Suzuki-Miyaura cross-coupling or directed ortho-metalation (DoM) strategies. Key steps include:
- Precursor selection : Aryl halides or triflates with methoxy and methylsulfanyl substituents.
- Boronation : Using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80–100°C .
- Purification : Column chromatography with silica gel modified with triethylamine to prevent boronic acid adsorption .
- Optimization : Yield improvements (>75%) require inert atmospheres (N₂/Ar), stoichiometric control of boronating agents, and low moisture conditions .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, methylsulfanyl at δ 2.1–2.3 ppm) .
- ¹¹B NMR confirms boronic acid functionality (δ 28–32 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₃BO₃S: calc. 212.07) .
- HPLC-PDA : Quantifies purity (>95%) and detects impurities (e.g., boroxins) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How do the electronic effects of methoxy and methylsulfanyl groups influence reactivity in Suzuki-Miyaura cross-coupling reactions?
- Mechanistic Insight :
- The methoxy group (-OMe) is electron-donating, increasing electron density on the phenyl ring and accelerating transmetalation with palladium catalysts .
- The methylsulfanyl group (-SMe) is weakly electron-donating via σ-conjugation, enhancing stability of the boronate intermediate .
- Experimental Design :
- Compare coupling rates with substituted aryl halides (e.g., electron-deficient vs. electron-rich partners).
- Use DFT calculations to map charge distribution and transition states .
Q. What strategies mitigate boronic acid instability during storage and reaction?
- Degradation Pathways :
- Boroxin Formation : Occurs via dehydration; minimized by storing at −20°C under inert gas with molecular sieves .
- Oxidation : Prevented by adding antioxidants (e.g., BHT) or using aprotic solvents (e.g., DMF) .
- Stabilization Methods :
- Convert to more stable trifluoroborate salts (K⁺ or Cs⁺) for long-term storage .
- Use microwave-assisted reactions to reduce exposure to ambient conditions .
Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Contradiction Analysis :
- Assay Variability : Test in multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols .
- Metabolite Interference : Use LC-MS/MS to quantify intracellular boronic acid levels and rule out off-target effects .
- Structure-Activity Relationship (SAR) :
- Synthesize analogs (e.g., replacing -SMe with -SO₂Me) to isolate electronic vs. steric effects .
Methodological Recommendations
Q. What computational tools predict the mutagenic potential of boronic acid impurities?
- In Silico Screening :
- DEREK Nexus identifies structural alerts (e.g., boronate esters linked to genotoxicity) .
- ADMET Predictor evaluates bioavailability and toxicity profiles .
- Validation : Cross-reference with Ames test data for impurities at <1 ppm thresholds .
Q. How to optimize reaction conditions for large-scale synthesis while maintaining regioselectivity?
- Scale-Up Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
